molecular formula C15H24N4O B1226752 9-(2-Hydroxy-3-nonyl)-3-deazaadenine CAS No. 87871-09-8

9-(2-Hydroxy-3-nonyl)-3-deazaadenine

Katalognummer: B1226752
CAS-Nummer: 87871-09-8
Molekulargewicht: 276.38 g/mol
InChI-Schlüssel: DAWSASDELFSMFB-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-Hydroxy-3-nonyl)-3-deazaadenine, also known as 3-deaza-EHNA, is a potent and selective inhibitor of adenosine deaminase 1 (ADA1) . This enzyme is crucial in purine metabolism, responsible for the irreversible deamination of adenosine to inosine . The compound acts by targeting the Zn2+ ion in the catalytic pocket of ADA, effectively preventing the degradation of extracellular adenosine . By inhibiting ADA1, this reagent leads to the accumulation of endogenous adenosine, a plurifunctional mediator with key cytoprotective and anti-inflammatory roles . This mechanism is particularly valuable in research models of cardiovascular diseases, sepsis, and inflammation, where enhanced adenosine signaling has been shown to protect against endothelial dysfunction, vascular inflammation, and intestinal hyperpermeability, ultimately improving outcomes such as survival rates in experimental sepsis . Furthermore, this compound serves as a critical pharmacological tool for distinguishing between the activities of the two ADA isoenzymes (ADA1 and ADA2) due to its specific inhibition of ADA1 . Its research applications extend to neuroscientific studies, including the investigation of its influence on site-specific editing of 5-HT2CR mRNA in cortical cells . This product is intended for research purposes only and is not approved for use in humans or for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

87871-09-8

Molekularformel

C15H24N4O

Molekulargewicht

276.38 g/mol

IUPAC-Name

(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol

InChI

InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1

InChI-Schlüssel

DAWSASDELFSMFB-NEPJUHHUSA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N

Isomerische SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N

Kanonische SMILES

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N

Andere CAS-Nummern

87871-09-8

Synonyme

(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol
3-deaza-EHNA
4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine
9-(2-hydroxy-3-nonyl)-3-deazaadenine
9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer
erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structural Assembly

The synthesis begins with 2-chloro-3-nitropyridine (C₅H₃ClN₂O₂) as the starting material. This compound undergoes sequential reactions to introduce the 3-deazaadenine scaffold and the hydroxy-nonyl side chain.

  • Condensation with erythro-3-amino-2-nonanol :

    • Reagents : Erythro-3-amino-2-nonanol (C₉H₁₉NO), triethylamine (base), nitromethane (solvent).

    • Conditions : Reflux at 80–100°C for 2–3 hours.

    • Product : Intermediate erythro-2-[(2-hydroxy-3-nonyl)amino]-3-nitropyridine (C₁₄H₂₃ClN₃O₃).

    • Yield : ~70%.

  • Catalytic Hydrogenation :

    • Catalyst : Raney nickel or palladium-on-carbon (Pd/C).

    • Conditions : Hydrogen gas (30–50 psi), ethanol solvent, 1–2 hours.

    • Product : erythro-3-amino-4-[(2-hydroxy-3-nonyl)amino]pyridine (C₁₄H₂₆N₄O).

    • Yield : ~94.8%.

  • Cyclization to Form the Imidazo[4,5-c]pyridine Core :

    • Reagents : Triethyl orthoformate (C₃H₇O)₂CH, ethanesulfonic acid (catalyst).

    • Conditions : Reflux for 2 hours.

    • Product : erythro-9-(2-hydroxy-3-nonyl)-3-deazapurine (C₁₅H₂₄N₄O).

    • Yield : ~73%.

Final Functionalization

The intermediate undergoes additional hydrogenation to achieve the target structure:

  • Hydrogenation of Nitro Groups :

    • Catalyst : Platinum dioxide (PtO₂) or Raney nickel.

    • Conditions : Hydrogen gas (30 psi), ethanol/water mixture, 1–2 hours.

    • Product : 9-(2-hydroxy-3-nonyl)-3-deazaadenine (C₁₅H₂₄N₄O).

    • Yield : ~35% (reported for critical steps).

Reaction Optimization and Critical Parameters

Key factors influencing reaction efficiency include catalyst selection, solvent systems, and stereochemical control.

Parameter Details Impact
Catalyst Choice Raney nickel vs. Pd/C: Nickel is preferred for nitro-group reduction.Nickel ensures selective reduction of nitro to amine without over-reduction.
Solvent Systems Nitromethane, ethanol, and water mixtures.Polar aprotic solvents (e.g., nitromethane) enhance condensation kinetics.
Stereochemical Control Erythro configuration maintained via chiral starting material.Ensures proper spatial alignment for enzymatic binding in ADA inhibition.

Alternative Synthetic Approaches

While the primary route involves pyridine derivatives, alternative methods have been explored:

  • Alkylation of 3-Deazaadenine :

    • Reagents : Sodium hydride (NaH), dimethylformamide (DMF), phosphonylmethoxypropane derivatives.

    • Conditions : Elevated temperatures (80–100°C).

    • Note : This method is less documented but aligns with general nucleophilic substitution strategies for deazaadenine derivatives.

Purification and Characterization

Post-synthesis purification and analytical validation are critical for ensuring product quality.

Purification Techniques

  • Column Chromatography : Silica gel columns with ethyl acetate/methanol gradients.

  • Crystallization : Recrystallization from methanol/water mixtures to isolate the final compound.

Analytical Validation

Method Details Purpose
¹H NMR Peaks at δ 3.70–4.40 ppm (CH₂/CH₃ groups), δ 6.45–7.63 ppm (aromatic protons).Confirms structural integrity and stereochemistry.
HPLC Chiral columns (e.g., Waters I-250) to verify enantiomeric purity.Ensures >95% S-enantiomer dominance.

A summary of key steps and their efficiencies:

Step Reagents/Conditions Yield Reference
Condensation2-chloro-3-nitropyridine + erythro-3-amino-2-nonanol, reflux~70%
HydrogenationRaney nickel, H₂ (30 psi), ethanol~94.8%
CyclizationTriethyl orthoformate, ethanesulfonic acid~73%
Final HydrogenationPtO₂, H₂ (30 psi), ethanol/water~35%

Challenges and Limitations

  • Low Yields in Critical Steps : The final hydrogenation step suffers from moderate efficiency, potentially due to steric hindrance from the hydroxy-nonyl group.

  • Stereochemical Purity : Maintaining the erythro configuration requires precise control of reaction conditions to avoid racemization.

  • Scalability : Industrial production may face challenges due to the need for high-pressure hydrogenation and costly catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

9-(2-Hydroxy-3-nonyl)-3-deazaadenine serves as a building block for synthesizing novel compounds with potential therapeutic benefits. Its structure allows for various modifications, leading to new chemical entities with distinct biological activities.

Biology

This compound has been extensively studied for its effects on cellular processes:

  • Enzyme Inhibition : It acts as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE), enzymes crucial for regulating adenosine levels in biological systems. Increased adenosine levels can influence various physiological processes, including inflammation and immune responses .
  • Cellular Effects : Research indicates that it modulates signaling pathways, impacting cellular proliferation and differentiation .

Medicine

This compound is investigated for its therapeutic potential:

  • Adenosine Deaminase Inhibition : By inhibiting ADA, it increases extracellular adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation .
  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), suggesting that this compound may also possess antiviral properties .

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : Its unique chemical structure makes it suitable for creating new materials with specific properties.
  • Catalysis : It can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies

  • Adenosine Deaminase Inhibition Studies :
    • Research has demonstrated that structural analogs of erythro-9-(2-hydroxy-3-nonyl)adenine exhibit varying degrees of ADA inhibition, with implications for treating conditions associated with elevated adenosine levels .
  • Antitumor Activity Evaluation :
    • Studies indicate that certain deaza analogs show significant antitumor activity, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:

    Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.

    Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.

These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 EHNA (Erythro-9-(2-Hydroxy-3-nonyl)Adenine)
  • Mechanism : EHNA is a competitive ADA inhibitor with a Ki of ~1.5 nM for free ADA but weaker activity against LADA .
  • Therapeutic Role: Used to potentiate the activity of deamination-prone nucleosides like 9-β-D-arabinofuranosyladenine (ara-A) by blocking their metabolic inactivation .
  • Limitations: Susceptible to degradation by adenosine deaminase, reducing its bioavailability .
2.1.2 1-DeazaEHNA
  • Structural Difference : Lacks the nitrogen at position 1 of the purine ring.
  • Activity : Exhibits stronger inhibition of LADA (Ki < 1 nM) compared to EHNA, suggesting enhanced binding to the DPPIV-CD26 complex .
2.1.3 Neplanocin A Analogs
  • Examples : 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine (compound 1) and its 3-deazaadenine derivative (compound 2) .
  • Key Features: Retain potent antiviral activity (EC50 < 1 µM against vaccinia virus) but exhibit reduced cytotoxicity compared to neplanocin A due to resistance to adenosine deaminase and kinase . Inhibit AdoHcy hydrolase, elevating intracellular AdoHcy levels, which disrupts viral mRNA capping and methylation .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Target Enzyme Ki/IC50 Therapeutic Application Cytotoxicity Profile
3-deazaEHNA LADA, AdoHcy hydrolase Ki ~1–5 nM Antiviral, antitumor adjunct Low (non-substrate for ADA)
EHNA Free ADA Ki ~1.5 nM Potentiates ara-A/ara-C Moderate (ADA-sensitive)
1-DeazaEHNA LADA Ki < 1 nM Experimental ADA inhibition Not reported
Neplanocin A 3-deazaadenine analog AdoHcy hydrolase IC95 = 0.5 µM Antiviral (poxviruses) Reduced vs. neplanocin A

Key Research Findings

  • ADA Inhibition : 3-deazaEHNA outperforms EHNA in targeting LADA due to its resistance to enzymatic degradation and tighter binding to the DPPIV-CD26 complex .
  • Antiviral Activity: 3-deazaadenine derivatives of neplanocin A retain antiviral potency (EC50 ~0.1 µM) while reducing cytotoxicity by 10-fold compared to neplanocin A .
  • Synergy with Nucleosides : Co-administration of EHNA or 3-deazaEHNA with ara-A increases intracellular ara-ATP levels by 4-fold, enhancing antitumor efficacy in murine models .

Structural-Activity Relationships

  • N-3 Position : Removal of the N-3 nitrogen (3-deaza modification) reduces interactions with His residues in ADA’s catalytic site but improves selectivity for LADA .
  • Hydrophobic Side Chain: The 2-hydroxy-3-nonyl chain enhances membrane permeability and prolongs intracellular retention .

Q & A

Q. How can researchers address variability in ADA inhibition assays due to metal ion interference?

  • Answer : Pre-treat enzyme preparations with chelators (e.g., EDTA) to remove endogenous Zn²+, then reconstitute with controlled Zn²+ concentrations. Parallel assays with Ag+ or Hg²+ inhibitors (e.g., p-chloromercuribenzoate) clarify metal-dependent vs. -independent inhibition mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.